3-(4-Methoxyphenyl)-3-pentanol
Overview
Description
3-(4-Methoxyphenyl)-3-pentanol is an organic compound characterized by a pentanol backbone with a methoxyphenyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-pentanol typically involves the reaction of 4-methoxybenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then purified to yield the final product. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Catalyst: None required, but an inert atmosphere (e.g., nitrogen or argon) is often used to prevent oxidation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation, crystallization, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3-(4-Methoxyphenyl)-3-pentanone or 3-(4-Methoxyphenyl)-3-pentanal.
Reduction: Formation of 3-(4-Methoxyphenyl)-3-pentane.
Substitution: Formation of various substituted phenylpentanols depending on the substituent introduced.
Scientific Research Applications
3-(4-Methoxyphenyl)-3-pentanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Oxidative Stress Modulation: Acting as an antioxidant to reduce oxidative stress and protect cells from damage.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-3-butanol: Similar structure but with a shorter carbon chain.
3-(4-Methoxyphenyl)-3-hexanol: Similar structure but with a longer carbon chain.
4-Methoxyphenylpropanol: Similar aromatic ring with a different aliphatic chain.
Uniqueness
3-(4-Methoxyphenyl)-3-pentanol is unique due to its specific combination of a methoxyphenyl group and a pentanol backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(4-methoxyphenyl)pentan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-12(13,5-2)10-6-8-11(14-3)9-7-10/h6-9,13H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPKOHYIKNWMLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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